Boc-D-Lys(Fmoc)-OH
Overview
Description
Boc-D-Lys(Fmoc)-OH is a derivative of D-lysine utilized in Boc-Solid Phase Peptide Synthesis (Boc-SPPS) . It has a molar mass of 468.55 g/mol . The Fmoc protecting group on the side chain is stable in acidic conditions but can be removed with bases such as piperidine or morpholine .
Synthesis Analysis
Boc-D-Lys(Fmoc)-OH is used as a reagent in Fmoc solid-phase peptide synthesis . The Fmoc group is normally removed before the peptide is cleaved from the resin .Molecular Structure Analysis
The Hill formula for Boc-D-Lys(Fmoc)-OH is C₂₆H₃₂N₂O₆ . It has a molecular weight of 468.54 g/mol .Chemical Reactions Analysis
The Fmoc protecting group on the side chain of Boc-D-Lys(Fmoc)-OH is stable in acidic conditions but can be removed with bases such as piperidine or morpholine . This property is utilized in Boc-SPPS, where the Fmoc group is normally removed before the peptide is cleaved from the resin .Physical And Chemical Properties Analysis
Boc-D-Lys(Fmoc)-OH appears as a white to slight yellow to beige powder . It has a melting point of 128 - 131 °C . It is clearly soluble in 1 mmole in 2 ml DMF .Scientific Research Applications
Methods of Application or Experimental Procedures
The deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates, is achieved using oxalyl chloride in methanol. The reactions take place under room temperature conditions for 1–4 hours .
Results or Outcomes
This mild procedure was applied to a hybrid, medicinally active compound FC1, which is a novel dual inhibitor of IDO1 and DNA Pol gamma. The yields of the reactions were up to 90% .
2. Synthesis and Gelation Capability of Fmoc and Boc Mono-substituted Cyclo (L-Lys-L-Lys)
Summary of the Application
1. Deprotection of the N-tert-butyloxycarbonyl (N-Boc) Group
Methods of Application or Experimental Procedures
The deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates, is achieved using oxalyl chloride in methanol. The reactions take place under room temperature conditions for 1–4 hours .
Results or Outcomes
This mild procedure was applied to a hybrid, medicinally active compound FC1, which is a novel dual inhibitor of IDO1 and DNA Pol gamma. The yields of the reactions were up to 90% .
2. Synthesis and Gelation Capability of Fmoc and Boc Mono-substituted Cyclo (L-Lys-L-Lys)
Summary of the Application
“Boc-D-Lys(Fmoc)-OH” is used in the synthesis of Fmoc and Boc mono-substituted cyclo (L-Lys-L-Lys), which serve as organogelators that can form stable thermo-reversible organogels in various solvents .
Methods of Application or Experimental Procedures
Fmoc or Boc mono-substituted cyclo (L-Lys-L-Lys)s were synthesized via the reaction of lysine cyclic dipeptide with Fmoc N-hydroxysuccinimide ester (Fmoc-OSu) and di-tert-butyl dicarbonate [(Boc)2O], respectively .
Results or Outcomes
The resulting mono-substituted cyclo (L-Lys-L-Lys)s served as organogelators that could form stable thermo-reversible organogels in alcoholic, substituted benzene, and chlorinated solvents, with the minimum gelation concentration (MGC) in a range of 1%–4% (mass fraction) .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2R)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O6/c1-26(2,3)34-25(32)28-22(23(29)30)14-8-9-15-27-24(31)33-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21-22H,8-9,14-16H2,1-3H3,(H,27,31)(H,28,32)(H,29,30)/t22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYEVQYFWINBXJU-JOCHJYFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50554381 | |
Record name | N~2~-(tert-Butoxycarbonyl)-N~6~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50554381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-D-Lys(Fmoc)-OH | |
CAS RN |
115186-31-7 | |
Record name | N~2~-(tert-Butoxycarbonyl)-N~6~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50554381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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